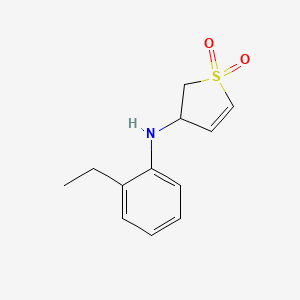

3-((2-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Beschreibung

3-((2-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-2-10-5-3-4-6-12(10)13-11-7-8-16(14,15)9-11/h3-8,11,13H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQUNGCEFUUJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2CS(=O)(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-((2-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide can be achieved through several synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-((2-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers.

Wissenschaftliche Forschungsanwendungen

3-((2-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-((2-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes or enzymes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

3-((2-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide can be compared with other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Thiophene-2-carboxylic acid: A simple thiophene derivative used in organic synthesis.

The uniqueness of 3-((2-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide lies in its specific substitution pattern and the resulting biological and chemical properties, which make it a valuable compound for various applications.

Biologische Aktivität

3-((2-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a synthetic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by the presence of an amino group and a thiophene ring with a sulfone moiety, suggests potential biological activities that warrant detailed investigation. This article explores the compound's biological activity based on available research findings, case studies, and data analysis.

- Molecular Formula: C12H13NOS2

- Molecular Weight: 239.36 g/mol

- CAS Number: [insert CAS number if available]

Biological Activity Overview

Thiophene derivatives, including 3-((2-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide, have been studied for various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The presence of the ethylphenyl and amino groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study evaluating various thiophene compounds demonstrated that those with amino substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-((2-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of cell cycle regulators.

Case Study: Apoptosis Induction in Cancer Cells

A notable study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 3-((2-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide resulted in:

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins.

- A significant reduction in cell viability at concentrations above 50 µM.

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Pathways: The amino group may interact with specific enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation: Thiophene derivatives are known to induce oxidative stress in cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.